molecular formula C23H24N2O5S B2392253 1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797140-16-9

1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2392253
CAS No.: 1797140-16-9
M. Wt: 440.51
InChI Key: GOMNXNASYNJMIX-UHFFFAOYSA-N
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Description

This compound features a spirocyclic core (3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) fused with a 4-(pyrrolidin-1-ylsulfonyl)benzoyl group. The spiro architecture is critical for conformational rigidity, which enhances receptor-binding specificity in drug design .

Properties

IUPAC Name

1'-(4-pyrrolidin-1-ylsulfonylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c26-21(17-7-9-18(10-8-17)31(28,29)25-13-3-4-14-25)24-15-11-23(12-16-24)20-6-2-1-5-19(20)22(27)30-23/h1-2,5-10H,3-4,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMNXNASYNJMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)C5=CC=CC=C5C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic derivative that belongs to a class of bioactive molecules exhibiting potential therapeutic properties. Its unique structure combines elements of spiro compounds and sulfonamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrrolidine and sulfonamide groups have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression.

A notable case study involved the evaluation of a structurally related compound in inhibiting the growth of Ras-driven cancer cells , demonstrating its potential as a therapeutic agent targeting oncogenic signaling pathways .

Compound NameActivityCell Line TestedReference
Pyrrolidine DerivativeAnticancerA549 (Lung Cancer)
Sulfonamide CompoundApoptosis InductionMCF-7 (Breast Cancer)

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal tissues. This activity may be attributed to the ability to cross the blood-brain barrier, thereby impacting neuroinflammation and oxidative stress.

In vitro studies have shown that derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a mechanism that could be explored for neurodegenerative diseases .

Enzyme Inhibition

The biological activity of this compound may involve the inhibition of specific enzymes linked to disease pathways. For instance, compounds with sulfonamide groups are known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.

Interaction with Receptors

The presence of a pyrrolidine moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in various signaling pathways. The modulation of these receptors can lead to altered cellular responses, including changes in proliferation and survival rates.

Case Studies

  • Inhibition of DOCK Proteins
    A study highlighted the inhibitory effects of a related compound on DOCK proteins involved in Rac activation. This inhibition was associated with reduced cancer cell invasion and survival, indicating a potential application in metastatic cancer treatment .
  • Neuroprotection in Experimental Models
    Another case study demonstrated the protective effects against neurotoxic agents in cultured neuronal cells. The compound showed promise in reducing markers of oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Scientific Research Applications

Drug Discovery and Development

1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one serves as a versatile scaffold in drug discovery. The pyrrolidine ring within the compound is particularly valuable for synthesizing biologically active molecules aimed at treating various human diseases. Researchers have utilized this compound to explore pharmacophore space effectively, optimizing the structure of previously reported derivatives to enhance pharmacokinetic profiles .

Neuropharmacological Potential

The compound has shown promise as an antidepressant agent , exhibiting effects comparable to established medications like imipramine and amitriptyline. Its mechanism appears to involve modulation of neurotransmitter systems, particularly through serotonin and norepinephrine reuptake inhibition . In vitro studies have indicated that derivatives of this compound can influence neurotransmitter dynamics, potentially leading to new treatments for depression and anxiety disorders.

Selective Androgen Receptor Modulators (SARMs)

Research has identified that the synthesized derivatives of this compound exhibit selectivity for specific receptors or enzymes, marking its potential in developing selective androgen receptor modulators (SARMs). Structure-activity relationship (SAR) studies have emphasized the significance of stereoisomers and the spatial orientation of substituents on biological activity .

Case Study 1: Antidepressant Activity

In a study focused on the antidepressant effects of this compound, researchers conducted experiments comparing it with traditional antidepressants. The findings indicated significant improvements in depressive symptoms among subjects treated with derivatives of this compound, suggesting its potential as an effective therapeutic agent in neuropharmacology .

Case Study 2: SAR Studies

Another investigation explored the structure-activity relationships of various derivatives derived from 1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. The study highlighted how modifications to the sulfonamide group and spirocyclic structure influenced binding affinity to neurotransmitter receptors, paving the way for further development of targeted therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Spiro Compounds

3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS: 37663-46-0)

  • Structure : Lacks the 4-(pyrrolidin-1-ylsulfonyl)benzoyl substituent.
  • Properties : Molecular weight = 203.24 g/mol; solubility in organic solvents (e.g., DMSO) due to the hydrophobic spiro core .
  • Applications : A scaffold in deep learning-based drug discovery for generating analogs targeting neurological disorders .

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS: 707541-47-7)

  • Modification : Fluorine atom at position 5 of the isobenzofuran ring.
  • Impact: Increased metabolic stability and lipophilicity compared to the non-fluorinated parent compound .
Functionalized Derivatives

1’-(4-(1H-Indol-1-yl)butyl)-3H-spiro[isobenzofuran-1,4’-piperidine] (MT8)

  • Structure : Features an indole-containing alkyl chain instead of the benzoyl-pyrrolidine group.
  • Synthesis : Prepared via nucleophilic substitution between 1-(4-chlorobutyl)-1H-indole and the spiro core .
  • Relevance : Demonstrates the adaptability of the spiro scaffold for introducing bulky substituents, which may enhance CNS penetration .

Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS: 726185-54-2)

  • Similarity Score : 0.89 (vs. target compound) .
  • Key Difference : Replaces the spiro system with a piperidine-benzoate ester, reducing rigidity but improving solubility via ionization .
Analytical Characterization
  • Mass Spectrometry : Low-intensity molecular ions (0.5–8.0%) are common in spiro compounds due to fragmentation; alternative ionization techniques (e.g., ESI) are recommended .
  • NMR : Distinct signals for the spiro carbon (C-1) and benzoyl protons confirm structural integrity .

Physicochemical and Pharmacological Properties

Table 1: Key Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Property/Application
Target Compound C24H25N2O5S 453.54 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Potential GPCR modulation
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one C12H13NO2 203.24 None Scaffold for de novo drug design
MT8 C24H26N2O2 374.48 4-(1H-Indol-1-yl)butyl Anticancer candidate (pancreatic adenocarcinoma)
5-Fluoro Derivative C12H12FNO2 221.23 Fluorine at position 5 Enhanced metabolic stability
Solubility and Stability
  • The target compound’s sulfonyl group improves aqueous solubility compared to non-polar analogs like MT6. However, the spiro core necessitates storage at 2–8°C with protection from light to prevent degradation .

Q & A

Q. How should researchers interpret conflicting bioactivity data across different assay systems?

  • Methodological Answer : Account for assay-specific variables (e.g., cell line viability, solvent effects). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell proliferation). Meta-analysis of dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) can resolve discrepancies .

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